N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide
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Overview
Description
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide, also known as EIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. EIP belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Scientific Research Applications
Antituberculosis Agents
Tuberculosis (TB) remains a global health challenge, causing millions of deaths annually. Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis agents. Some compounds within this class exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Researchers have critically reviewed these anti-TB compounds, exploring their structure–activity relationships and mode of action .
Optoelectronic Devices and Luminescent Materials
Imidazo[1,2-a]pyridine derivatives have found applications in optoelectronic devices and luminescent materials. Their unique electronic properties make them useful for creating efficient light-emitting diodes (LEDs), sensors, and imaging agents. These compounds contribute to advancements in fields such as confocal microscopy and bioimaging .
Covalent Inhibitors
Researchers have harnessed imidazo[1,2-a]pyridine as a core scaffold for developing covalent inhibitors. For instance, novel KRAS G12C inhibitors have been synthesized using this backbone. The Groebke–Blackburn–Bienaymè reaction facilitated the creation of these inhibitors, opening up new avenues for cancer drug discovery .
Medicinal Chemistry and Drug Discovery
Imidazopyridine’s versatile structure has made it a valuable scaffold in medicinal chemistry. Beyond antituberculosis agents, it has potential applications in other therapeutic areas. Researchers continue to explore its diverse pharmacological properties .
Material Science
The structural characteristics of imidazo[1,2-a]pyridine also find utility in material science. Researchers investigate its use in designing functional materials with specific properties .
Mechanism of Action
Target of Action
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide is a compound that has shown promising and diverse bioactivity Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .
Mode of Action
Given its classification as an imidazo[1,2-a]pyridine, it may interact with its targets (such as cdks, calcium channels, or gaba a receptors) to inhibit or modulate their activity .
Biochemical Pathways
As an imidazo[1,2-a]pyridine, it may impact pathways related to cell cycle regulation (via cdk inhibition), calcium signaling (via calcium channel blocking), and neurotransmission (via gaba a receptor modulation) .
Result of Action
Based on its classification as an imidazo[1,2-a]pyridine, it may induce changes at the molecular and cellular level consistent with the inhibition of cdks, blocking of calcium channels, or modulation of gaba a receptors .
properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-2-18(22(20,21)14-6-5-8-16-11-14)12-13-10-17-15-7-3-4-9-19(13)15/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVXVUKECJINQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide |
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